molecular formula C7H3F3N4S2 B14514383 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine CAS No. 62616-69-7

2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine

Cat. No.: B14514383
CAS No.: 62616-69-7
M. Wt: 264.3 g/mol
InChI Key: JDMBYSMEJSFKEC-UHFFFAOYSA-N
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Description

2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a thiadiazole ring. The presence of the trifluoromethyl group and the sulfur atom in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine typically involves the reaction of 2-chloropyrimidine with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity. The sulfur atom in the thiadiazole ring can form covalent bonds with thiol groups in proteins, leading to the modulation of their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(Methyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine
  • 2-{[5-(Chloromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine
  • 2-{[5-(Bromomethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine

Uniqueness

The presence of the trifluoromethyl group in 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound in the development of pharmaceuticals and agrochemicals.

Properties

CAS No.

62616-69-7

Molecular Formula

C7H3F3N4S2

Molecular Weight

264.3 g/mol

IUPAC Name

2-pyrimidin-2-ylsulfanyl-5-(trifluoromethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C7H3F3N4S2/c8-7(9,10)4-13-14-6(15-4)16-5-11-2-1-3-12-5/h1-3H

InChI Key

JDMBYSMEJSFKEC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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